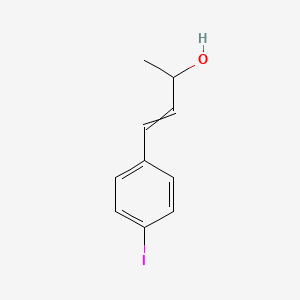
4-(4-Iodophenyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Iodophenyl)but-3-en-2-ol is an organic compound with the molecular formula C10H11IO It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butenol chain
Preparation Methods
The synthesis of 4-(4-Iodophenyl)but-3-en-2-ol can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. In this case, the reaction between 4-iodobenzaldehyde and a suitable ylide can yield the desired product. Another method involves the reduction of 4-(4-iodophenyl)but-3-en-2-one using reducing agents such as sodium borohydride (NaBH4) in the presence of cerium chloride (CeCl3) in methanol .
Chemical Reactions Analysis
4-(4-Iodophenyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(4-iodophenyl)but-3-en-2-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 4-(4-iodophenyl)butan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace the iodine with an azide group.
Scientific Research Applications
4-(4-Iodophenyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Iodophenyl)but-3-en-2-ol involves its interaction with molecular targets and pathways. The presence of the iodine atom allows the compound to participate in halogen bonding, which can influence its binding affinity and specificity towards certain biological targets. Additionally, the butenol chain can undergo various chemical transformations, enabling the compound to modulate different biochemical pathways.
Comparison with Similar Compounds
4-(4-Iodophenyl)but-3-en-2-ol can be compared with other similar compounds, such as:
4-(4-Bromophenyl)but-3-en-2-ol: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and properties due to the difference in halogen size and electronegativity.
4-(4-Chlorophenyl)but-3-en-2-ol: Contains a chlorine atom, leading to variations in chemical behavior and applications.
4-(4-Fluorophenyl)but-3-en-2-ol: The presence of a fluorine atom imparts unique properties, such as increased stability and resistance to metabolic degradation.
Biological Activity
4-(4-Iodophenyl)but-3-en-2-ol is an organic compound notable for its unique structure, which includes a butenol moiety attached to a para-iodophenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-cancer properties and effects on various biological pathways.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives of iodophenyl compounds have shown efficacy against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation.
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Breast Cancer | 15 | Induction of apoptosis |
| Lung Cancer | 20 | Inhibition of cell proliferation | |
| Colorectal Cancer | 18 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it may interact with Bcl-2 family proteins, which are crucial regulators of apoptotic processes.
In vitro studies have demonstrated that this compound can significantly alter the expression levels of pro-apoptotic and anti-apoptotic proteins, leading to enhanced apoptosis in cancer cells .
Case Study 1: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways, confirming its role in promoting apoptosis.
Case Study 2: Lung Cancer Models
In another investigation using A549 lung cancer cells, the compound showed significant activity at concentrations as low as 10 µM. The study reported that it effectively inhibited tumor growth in vivo when administered in a mouse model, suggesting its potential for therapeutic applications .
Properties
CAS No. |
918540-66-6 |
|---|---|
Molecular Formula |
C10H11IO |
Molecular Weight |
274.10 g/mol |
IUPAC Name |
4-(4-iodophenyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H11IO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-8,12H,1H3 |
InChI Key |
KDMBLVFJUYSZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=C(C=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















